3-(2-Bromo-5-fluorophenyl)propanoic acid
Description
Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry
Halogenated aromatic carboxylic acids represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and at least one carboxylic acid group. The presence of halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring profoundly influences the electronic properties, lipophilicity, and reactivity of the molecule. nih.gov These modifications are pivotal in the design of new materials and therapeutic agents. nih.gov
The introduction of halogen atoms can alter the acidity of the carboxylic acid group and provide sites for further chemical transformations, such as cross-coupling reactions. Phenylpropanoic acids, a subclass of aromatic carboxylic acids, are known for their diverse biological activities and are core structures in many pharmaceuticals. humanjournals.com The combination of a halogenated phenyl ring and a propanoic acid moiety, as seen in 3-(2-Bromo-5-fluorophenyl)propanoic acid, offers a versatile scaffold for chemical exploration.
Scholarly Relevance and Research Trajectories of this compound
While extensive, dedicated research on this compound is not widely published, its significance can be inferred from its role as a potential intermediate and building block in the synthesis of more complex molecules. The structural motifs present in this compound are prevalent in various areas of chemical research, particularly in the development of bioactive compounds.
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Furthermore, the incorporation of fluorine and bromine atoms into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. nih.gov
Recent research has highlighted the synthesis and biological evaluation of derivatives that could conceptually originate from this compound. For instance, a study published in December 2024 detailed the synthesis of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), a chalcone (B49325) derivative. This compound was synthesized starting from 2-bromo-5-fluorobenzaldehyde (B45324) and exhibited moderate antibacterial and antifungal activities. nih.gov This underscores the potential of the 2-bromo-5-fluorophenyl moiety in the development of new antimicrobial agents.
The research trajectory for this compound is therefore likely directed towards its use as a precursor for novel therapeutic agents. Its functional groups offer multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening in drug discovery programs. nih.govgoogle.com The exploration of its utility in the synthesis of G protein-coupled receptor (GPR40) agonists for type 2 diabetes and other metabolic diseases represents another potential avenue of research, given the interest in phenylpropanoic acid derivatives for this target. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1003048-71-2 | synquestlabs.comapolloscientific.co.uk |
| Molecular Formula | C9H8BrFO2 | synquestlabs.comapolloscientific.co.uk |
| Molecular Weight | 247.06 g/mol | synquestlabs.comapolloscientific.co.uk |
| Synonyms | 3-(2-Bromo-5-fluorophenyl)propionic acid, 2-Bromo-5-fluorohydrocinnamic acid | apolloscientific.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSPBGBNLIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656122 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-71-2 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Bromo 5 Fluorophenyl Propanoic Acid
De Novo Synthesis Strategies and Pathways
The de novo synthesis of 3-(2-bromo-5-fluorophenyl)propanoic acid necessitates a carefully planned sequence of reactions to ensure the correct placement of the bromine and fluorine atoms on the aromatic ring, followed by the introduction and elaboration of the three-carbon acid side chain.
Precursor Selection and Design for Regioselective Functionalization
The cornerstone of a successful synthesis is the selection and preparation of a precursor that allows for the regioselective introduction of the required functional groups. For this compound, a key intermediate is a benzene (B151609) ring substituted with a bromine atom at the C2 position and a fluorine atom at the C5 position, along with a functional group that can be converted into the propanoic acid side chain.
Another crucial precursor is 2-bromo-5-fluorobenzaldehyde (B45324) . This aldehyde can be synthesized through the oxidation of (2-bromo-5-fluorophenyl)methanol using an oxidizing agent like manganese dioxide (MnO₂). alfachemch.com Alternatively, direct bromination of o-fluorobenzaldehyde can be employed, often using a brominating agent in the presence of a Lewis acid or in a strong acid medium to control the regioselectivity. chemicalbook.comchemimpex.com
The synthesis of 2-bromo-5-fluorobenzyl bromide is also a critical step for certain synthetic routes. This compound serves as a key electrophile in reactions such as the malonic ester synthesis. chemicalbook.comchemicalbook.comthermofisher.comgoogle.com It is typically prepared from 2-bromo-5-fluorotoluene (B1266450) via radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Specific Reaction Conditions for Bromination and Fluorination Steps
The introduction of bromine and fluorine onto the aromatic ring requires specific and controlled reaction conditions to achieve the desired 2,5-disubstitution pattern.
Fluorination: The introduction of the fluorine atom often relies on starting with a pre-fluorinated precursor, such as 4-fluoroaniline (B128567) or o-fluorobenzaldehyde. orgoreview.comchemicalbook.com Diazotization of an amino group followed by a Schiemann reaction (using fluoroboric acid) or related methods can also be employed to introduce fluorine at a specific position. google.com
Bromination: The bromination step is critical for achieving the correct isomer.
From anilines: A Sandmeyer reaction is a classic and reliable method. This involves the diazotization of an appropriately substituted aniline (B41778) (e.g., 4-fluoro-2-amino-nitrobenzene derivative) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) bromide solution. libretexts.org
Electrophilic Aromatic Bromination: Direct bromination of a substituted benzene ring, such as 4-fluorotoluene (B1294773) or o-fluorobenzaldehyde, can be achieved using molecular bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or in a strong acid like sulfuric acid. chemicalbook.comchemimpex.com The choice of solvent and temperature is crucial to control the regioselectivity and minimize the formation of byproducts.
Once a suitably functionalized aromatic precursor is obtained, the propanoic acid side chain can be constructed using several established methods:
Malonic Ester Synthesis: This is a robust method for forming carbon-carbon bonds and introducing a carboxylic acid group. alfachemch.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comresearchgate.net The synthesis starts with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then alkylated with a suitable electrophile, such as 2-bromo-5-fluorobenzyl bromide . The resulting substituted malonic ester is subsequently hydrolyzed and decarboxylated by heating in an acidic or basic medium to yield this compound.
| Step | Reagents and Conditions | Intermediate/Product |
| Enolate Formation | Diethyl malonate, Sodium ethoxide, Ethanol | Diethyl (2-bromo-5-fluorobenzyl)malonate |
| Alkylation | 2-Bromo-5-fluorobenzyl bromide, Reflux | Diethyl (2-bromo-5-fluorobenzyl)malonate |
| Hydrolysis & Decarboxylation | H₂SO₄ (aq) or KOH then H₃O⁺, Heat | This compound |
Knoevenagel Condensation: This method utilizes 2-bromo-5-fluorobenzaldehyde as the starting material. organic-chemistry.orgrsc.orgrsc.org The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine (B92270) or triethylamine, to form an α,β-unsaturated dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding 3-(2-bromo-5-fluorophenyl)acrylic acid. The final step involves the reduction of the carbon-carbon double bond, which can be achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), to afford the target propanoic acid.
| Step | Reagents and Conditions | Intermediate/Product |
| Condensation | 2-Bromo-5-fluorobenzaldehyde, Malonic acid, Pyridine, Heat | 3-(2-Bromo-5-fluorophenyl)acrylic acid |
| Reduction | H₂, Pd/C, Ethanol | This compound |
Advanced Catalytic and Stereoselective Synthetic Approaches
While classical methods provide reliable routes, modern catalytic approaches offer potential for increased efficiency and milder reaction conditions. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a promising avenue.
One such approach is the Heck reaction . This reaction could potentially couple a halo-substituted benzene with an acrylic acid derivative. For instance, the reaction of 1,2-dibromo-4-fluorobenzene (B1585839) with acrylic acid under palladium catalysis could selectively form 3-(2-bromo-5-fluorophenyl)acrylic acid, which can then be reduced to the final product. The challenge in this approach lies in achieving chemoselectivity, i.e., the selective reaction of one bromine atom over the other. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be carefully optimized to favor the desired outcome.
Currently, there is limited specific literature on the stereoselective synthesis of this compound, as the target molecule is achiral. However, if a chiral center were to be introduced at the α- or β-position of the propanoic acid side chain, stereoselective methods such as asymmetric hydrogenation of a corresponding unsaturated precursor using chiral catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) would be necessary.
Process Optimization for Research Scale Production
For the efficient production of this compound on a research scale, optimization of the chosen synthetic route is crucial. This involves maximizing the yield, minimizing the number of steps, and simplifying purification procedures.
One key aspect of process optimization is the potential for one-pot syntheses . For example, in the malonic ester synthesis route, the alkylation, hydrolysis, and decarboxylation steps could potentially be combined or performed in a sequential manner without the isolation of intermediates, thereby saving time and resources.
The choice of reagents and solvents also plays a significant role. Using less hazardous and more environmentally benign reagents and solvents is a key consideration in modern synthetic chemistry. For instance, exploring alternative bases to pyridine in the Knoevenagel condensation can improve the safety profile of the synthesis. rsc.org
Purification strategies are another critical element of process optimization. For a crystalline solid like this compound, recrystallization is often an effective method for obtaining a high-purity product. The selection of an appropriate solvent system for recrystallization is determined by the solubility profile of the compound. Column chromatography may be necessary for the purification of intermediates, especially in cases where isomeric mixtures are formed.
The following table summarizes some key parameters for the optimization of the malonic ester synthesis route:
| Parameter | Considerations for Optimization |
| Base for Deprotonation | Use of stronger, non-nucleophilic bases to improve yield and reduce side reactions. |
| Solvent | Selection of a solvent that ensures good solubility of reactants and is easily removed. |
| Reaction Temperature | Optimization of temperature for each step to maximize reaction rate and minimize decomposition. |
| Purification of Intermediate | Determining if isolation of the substituted malonic ester is necessary or if a one-pot procedure is feasible. |
| Decarboxylation Conditions | Optimizing the acid/base concentration and temperature for efficient decarboxylation without product degradation. |
By carefully considering these factors, the synthesis of this compound can be made more efficient and scalable for research purposes.
Chemical Transformations and Derivatization of 3 2 Bromo 5 Fluorophenyl Propanoic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid moiety of 3-(2-Bromo-5-fluorophenyl)propanoic acid is a prime site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives.
Formation of Esters, Amides, and Acid Halides
Standard organic transformations can be readily applied to the carboxylic acid group to yield esters, amides, and acid halides.
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions, including temperature and the molar ratio of reactants, can be optimized to achieve high yields.
Table 1: Representative Esterification Reactions of Propanoic Acid Derivatives
| Alcohol Reactant | Catalyst | Temperature (°C) | Yield (%) |
| 1-Propanol | H₂SO₄ | 65 | 96.9 |
| Ethanol | H₂SO₄ | Not Specified | - |
| 1-Butanol | H₂SO₄ | Not Specified | - |
This table presents data on general propanoic acid esterification to illustrate typical reaction conditions and outcomes.
Amides: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. Common reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Acid Halides: The carboxylic acid can be converted to the more reactive acid halide, typically the acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a crucial step for subsequent reactions, including the formation of esters and amides under milder conditions.
Reductions and Oxidations for Derivative Synthesis
The carboxylic acid group can also undergo reduction to afford the corresponding primary alcohol, 3-(2-Bromo-5-fluorophenyl)propan-1-ol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction with sodium borohydride. This alcohol derivative serves as a valuable intermediate for further functionalization. While direct oxidation of the propanoic acid side chain is less common, derivatives can be designed to undergo specific oxidative transformations if required for a particular synthetic strategy.
Modifications and Functionalizations of the Phenyl Ring System
The bromo and fluoro substituents on the phenyl ring provide handles for a range of functionalization reactions, enabling the construction of more complex molecular scaffolds.
Halogen Exchange and Nucleophilic Aromatic Substitution Reactions
The bromine atom on the phenyl ring is susceptible to replacement through various mechanisms. While direct nucleophilic aromatic substitution (SNA) of the bromine is challenging due to the electron-rich nature of the ring, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through metal-catalyzed processes. The fluorine atom, being a poorer leaving group in nucleophilic aromatic substitution compared to bromine in many contexts, generally remains intact under these conditions. However, under specific circumstances, particularly with highly activated substrates, fluorine displacement can also occur.
Carbon-Carbon Coupling Reactions for Complex Scaffold Construction
The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds. To prevent interference from the acidic proton of the carboxylic acid, it is often necessary to first protect this group, for example, as an ester.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. This reaction is highly versatile for forming biaryl structures.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, providing a route to substituted styrenes and other vinylated aromatic compounds. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a widely used method for the synthesis of arylamines.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent | C(aryl)-C(aryl/vinyl/alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck | Alkene | C(aryl)-C(vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand |
| Buchwald-Hartwig | Amine | C(aryl)-N | Pd catalyst, Ligand, Base |
This table provides a general overview of common cross-coupling reactions applicable to aryl bromides.
Synthesis of Structurally Diverse Analogues and Precursors for Medicinal Chemistry
The chemical transformations described above enable the synthesis of a wide variety of analogues of this compound. By combining reactions at the carboxylic acid group with modifications on the phenyl ring, a vast chemical space can be explored. For instance, the carboxylic acid can be converted into an amide, and the bromine atom can be subsequently replaced via a Suzuki coupling to introduce a new aryl or heteroaryl group. This strategy allows for the systematic variation of different parts of the molecule, a key approach in medicinal chemistry for optimizing biological activity. The synthesis of nitrogen-containing heterocycles, which are prevalent in many drug molecules, can also be achieved by utilizing the functionalities of this versatile starting material.
Advanced Spectroscopic and Structural Characterization of 3 2 Bromo 5 Fluorophenyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton NMR analysis of 3-(2-Bromo-5-fluorophenyl)propanoic acid allows for the identification and differentiation of each unique proton in the structure. The molecule contains a total of eight protons, which are chemically distinct and thus give rise to separate signals in the spectrum. The aromatic region is of particular interest, featuring three protons on a trisubstituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine, fluorine, and propyl substituents. The fluorine and bromine atoms are strongly electronegative, influencing the electron density of the neighboring protons.
The aliphatic portion of the molecule consists of two methylene (B1212753) groups (-CH₂-) and a carboxylic acid proton (-COOH). The protons of the two methylene groups are adjacent, leading to spin-spin coupling that typically results in triplet signals for each. The carboxylic acid proton is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR data is presented below, as comprehensive experimental data is not publicly available. Predictions are based on standard substituent effects and spectral databases.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6' (Aromatic) | 7.55 - 7.65 | Doublet of doublets (dd) | 1H |
| H-3' (Aromatic) | 7.10 - 7.20 | Doublet of doublets (dd) | 1H |
| H-4' (Aromatic) | 6.95 - 7.05 | Triplet of doublets (td) | 1H |
| -CH₂- (alpha to ring) | 2.95 - 3.05 | Triplet (t) | 2H |
| -CH₂- (alpha to COOH) | 2.65 - 2.75 | Triplet (t) | 2H |
| -COOH | 10.0 - 12.0 | Broad singlet (br s) | 1H |
Carbon-13 NMR spectroscopy provides critical information about the carbon framework of the molecule. This compound possesses nine distinct carbon atoms, and a signal is expected for each. The chemical shifts are influenced by the local electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically 170-180 ppm). The aromatic carbons exhibit shifts determined by their position relative to the substituents. The carbon atom bonded to the fluorine (C-5') will show a large C-F coupling constant, while the carbon bonded to the bromine (C-2') will also be significantly shifted.
Predicted ¹³C NMR data is presented below based on computational models and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~178 |
| C-1' (Aromatic) | ~142 (doublet, JCF ≈ 7-9 Hz) |
| C-2' (Aromatic, C-Br) | ~118 (doublet, JCF ≈ 20-25 Hz) |
| C-3' (Aromatic) | ~134 (doublet, JCF ≈ 8-10 Hz) |
| C-4' (Aromatic) | ~115 (doublet, JCF ≈ 20-25 Hz) |
| C-5' (Aromatic, C-F) | ~162 (doublet, JCF ≈ 245-250 Hz) |
| C-6' (Aromatic) | ~128 |
| -CH₂- (alpha to ring) | ~34 |
| -CH₂- (alpha to COOH) | ~30 |
To definitively assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key correlations would be observed between the adjacent methylene protons of the propanoic acid chain and between the neighboring aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each protonated carbon by linking the previously discussed ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular structure. For instance, the methylene protons adjacent to the aromatic ring would show a correlation to the C-1', C-2', and C-6' carbons, confirming the attachment point of the propanoic acid chain. Similarly, correlations from the aromatic protons to their neighboring carbons would solidify the substitution pattern on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₉H₈BrFO₂) is 245.96917 g/mol . researchgate.net
Beyond exact mass, HRMS reveals fragmentation patterns upon ionization, which serve as a structural fingerprint. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. jove.com
Key fragmentation pathways would likely include:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.
Alpha-cleavage: Cleavage of the bond between the two methylene groups can occur.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propanoic acid chain is also a probable pathway, potentially forming a bromofluorotropylium ion after rearrangement.
Loss of bromine: The C-Br bond can break, leading to the loss of a bromine radical (79 or 81 Da).
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a rapid method for identifying the types of chemical bonds present in a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands characteristic of the molecule's functional groups. For this compound, the spectrum would be dominated by features of the carboxylic acid and the substituted aromatic ring.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 2500 - 3300 (broad) | Characteristic broad absorption of the carboxylic acid hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching vibrations of C-H bonds in the methylene groups. |
| C=O Stretch | 1700 - 1725 | Strong, sharp absorption from the carbonyl group of the carboxylic acid. |
| C=C Stretch (Aromatic) | 1450 - 1600 | A series of absorptions corresponding to the benzene ring skeletal vibrations. |
| C-O Stretch | 1210 - 1320 | Stretching of the carbon-oxygen single bond in the carboxylic acid. |
| C-F Stretch | 1000 - 1400 | Strong absorption due to the carbon-fluorine bond. |
| C-Br Stretch | 500 - 600 | Absorption from the carbon-bromine bond, found in the lower frequency region. |
Raman Spectroscopy for Molecular Vibrations
The spectrum of this compound is expected to be dominated by vibrations of the substituted benzene ring, the propanoic acid side chain, and the carbon-halogen bonds.
Key expected Raman shifts include:
Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are anticipated in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: The stretching modes of the CH₂ groups in the propanoic acid side chain will likely appear in the 2850-3000 cm⁻¹ range.
Carbonyl C=O Stretching: A strong band corresponding to the stretching of the carbonyl group in the carboxylic acid is expected around 1650-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.
Aromatic C=C Stretching: Multiple bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
Carboxylic Acid O-H Bending and C-O Stretching: These vibrations are expected in the 1200-1450 cm⁻¹ region and are often coupled.
C-F Stretching: The carbon-fluorine stretching vibration is typically observed in the 1000-1300 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, generally in the 500-700 cm⁻¹ region.
The following table provides a summary of the expected Raman bands for this compound based on the analysis of its functional groups and data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Carbonyl C=O Stretch | 1650-1750 |
| Aromatic C=C Stretch | 1400-1600 |
| Carboxylic Acid O-H Bend / C-O Stretch | 1200-1450 |
| C-F Stretch | 1000-1300 |
| C-Br Stretch | 500-700 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π-electron system of the substituted benzene ring.
The electronic transitions are primarily of the π → π* type, which are characteristic of aromatic systems. The presence of the bromine and fluorine substituents on the benzene ring is expected to influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene due to their ability to donate electron density to the ring through resonance (the +R effect), although their inductive electron-withdrawing effect (-I effect) can counteract this.
Based on studies of fluorinated benzenes, the introduction of fluorine atoms can lead to shifts in the absorption maxima. nih.gov For instance, the λ(em max) of fluorobenzene (B45895) is observed at 283 nm, while difluorobenzenes show maxima around 282-288 nm. nih.gov The presence of both a bromo and a fluoro substituent on the phenyl ring of the target compound will likely result in absorption bands in the 260-290 nm range.
The primary absorption bands for this compound are predicted to be:
An intense band around 200-220 nm, corresponding to a primary π → π* transition.
A weaker, fine-structured band in the 260-290 nm region, corresponding to a secondary π → π* transition, which is characteristic of substituted benzenes.
The expected UV-Vis absorption data is summarized in the table below.
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π* (Primary) | ~210 nm | High |
| π → π* (Secondary) | ~270 nm | Low to Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the expected molecular conformation and crystal packing can be inferred from the known structures of related compounds, such as other substituted 3-phenylpropanoic acids.
In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This is a very stable arrangement and is highly likely to be the primary supramolecular motif in the crystal structure of this compound.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (for centrosymmetric dimers) |
| Z (molecules per unit cell) | 2 or 4 |
| Hydrogen Bonding | O-H···O dimers |
| Key Intermolecular Interactions | Halogen bonding (C-Br···O/F), van der Waals forces |
Computational and Theoretical Chemistry Studies on 3 2 Bromo 5 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable conformation (a minimum on the potential energy surface) of a molecule. For 3-(2-Bromo-5-fluorophenyl)propanoic acid, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its geometric parameters. tsijournals.comnih.gov These calculations account for electron correlation to provide reliable structural data.
The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms with the lowest total energy. The results would include optimized bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape. For instance, the calculations would reveal the precise orientation of the propanoic acid side chain relative to the substituted phenyl ring.
Table 1: Representative Predicted Geometric Parameters for a Substituted Phenylpropanoic Acid Moiety (Note: These are illustrative values based on typical DFT calculations for similar structures and not specific to this compound.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (hydroxyl) | ~1.35 Å | |
| C-Br | ~1.90 Å | |
| C-F | ~1.36 Å | |
| Bond Angle | O=C-O | ~123° |
| C-C-C (propanoic chain) | ~112° | |
| Dihedral Angle | C(ring)-C(ring)-C-C | Variable, defines chain orientation |
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Reactivity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netschrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, characterizing its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. schrodinger.comtsijournals.com A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzenepropanoic acid. nih.govwikipedia.org
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are conceptual and based on calculations for substituted benzenes. tsijournals.comunl.edu Specific values require dedicated calculation.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (colored blue) would be found around the acidic hydrogen of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the phenyl ring, marking them as sites susceptible to nucleophilic attack. The electronegative bromine and fluorine atoms would also influence the potential distribution on the aromatic ring.
Table 3: Interpretation of MEP Map Regions for this compound
| Region | Color Code | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Deep Red | Strongly Negative | Site for electrophilic attack, protonation, H-bonding |
| Hydroxyl Oxygen (-OH) | Red | Negative | Site for electrophilic attack, H-bonding |
| Hydroxyl Hydrogen (-OH) | Deep Blue | Strongly Positive | Site for nucleophilic attack, deprotonation |
| Aromatic Ring | Green/Yellow | Neutral to Slightly Negative | Influenced by Br and F substituents |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of electron density from the lone pairs (p-orbitals) of the fluorine and bromine atoms into the antibonding π* orbitals of the phenyl ring. Similarly, interactions between the π orbitals of the ring and the σ* orbitals of the propanoic acid side chain would be quantified. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating stronger interactions.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared to experimental data to validate the theoretical model. nih.gov
DFT calculations are commonly used to compute vibrational frequencies. The calculated frequencies correspond to the normal modes of vibration, such as C=O stretching, O-H stretching, and C-H bending. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with experimental FT-IR and Raman spectra. nih.gov This allows for a detailed assignment of the observed spectral bands. For propanoic acid derivatives, the characteristic broad O-H stretch from 2500-3300 cm⁻¹ and the strong C=O stretch around 1700-1725 cm⁻¹ would be key features. docbrown.infonih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Table 4: Representative Comparison of Experimental vs. Scaled Theoretical Vibrational Frequencies (Note: These are example frequencies for a carboxylic acid moiety. nih.govcapes.gov.br Specific assignments for the title compound would require a dedicated study.)
| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical Scaled DFT Wavenumber (cm-1) |
|---|---|---|
| O-H Stretch (H-bonded) | ~3000 (broad) | ~3050 |
| C-H Stretch (Aromatic) | ~3080 | ~3095 |
| C-H Stretch (Aliphatic) | ~2950 | ~2960 |
| C=O Stretch | ~1710 | ~1715 |
| C-O Stretch | ~1250 | ~1255 |
| C-Br Stretch | ~680 | ~685 |
| C-F Stretch | ~1100 | ~1105 |
Theoretical Reactivity Descriptors and Reaction Pathway Modeling
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO)/2. tsijournals.com
Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds. Furthermore, computational chemistry can be used to model entire reaction pathways. For example, the mechanism of a potential reaction, such as esterification or decarboxylation, could be investigated. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers and reaction enthalpies, providing deep insight into the reaction's feasibility and kinetics.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Analogues
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. While specific molecular docking and dynamics simulation studies on this compound are not extensively available in the current body of scientific literature, research on analogous compounds provides valuable insights into the potential binding modes and interaction patterns of this class of molecules. These studies help in understanding how structural modifications, such as the presence and position of halogen substituents on the phenyl ring, influence the binding affinity and selectivity towards various protein targets.
Molecular docking studies on derivatives of structurally related phenylpropanoic acids have been instrumental in elucidating their mechanism of action. For instance, in silico investigations of 2-(3-benzoylphenyl)propanoic acid derivatives have been conducted to understand their interactions with cyclooxygenase (COX) enzymes. nih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the carboxylic acid moiety with polar residues in the active site, and hydrophobic interactions involving the phenyl ring. nih.gov The Lamarckian genetic algorithm is a commonly employed method for these docking simulations, allowing for a flexible ligand and a rigid protein to predict the most favorable binding conformations. nih.gov
The insights from such studies can be extrapolated to hypothesize the behavior of this compound. The propanoic acid side chain is expected to be a critical anchor, forming strong hydrogen bonds with the target protein. The bromo-fluorophenyl ring would likely occupy a hydrophobic pocket, with the halogen atoms potentially forming halogen bonds or other specific interactions that can enhance binding affinity and selectivity.
Molecular dynamics simulations further complement docking studies by providing a dynamic picture of the ligand-protein complex, revealing the stability of the binding pose and the conformational changes that may occur upon ligand binding. researchgate.netnih.gov MD simulations on related inhibitor-protein complexes have shown that the stability of a ligand in the binding pocket is crucial for its inhibitory activity. researchgate.net For analogues of this compound, MD simulations could be used to assess the stability of the predicted docking poses and to analyze the network of interactions over time. This can help in refining the understanding of the structure-activity relationship and in the rational design of more potent and selective analogues.
For example, a study on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which shares the bromo-fluorophenyl moiety, utilized molecular docking to investigate their anti-inflammatory potential by targeting COX-1 and COX-2. csfarmacie.cz The findings highlighted the significance of hydrophobic interactions of the substituted phenyl ring in determining the affinity and selectivity towards these enzymes. csfarmacie.cz
Table 1: Key Interactions of Phenylpropanoic Acid Analogues from Molecular Docking Studies
| Compound Class | Target Protein | Key Interacting Residues (Hypothetical for the title compound) | Type of Interaction | Reference |
| 2-(3-benzoylphenyl) propanoic acid derivatives | COX-1, COX-2 | Arginine, Tyrosine | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| This compound | Putative targets (e.g., COX enzymes) | Polar residues (e.g., Arginine), Aromatic residues (e.g., Tyrosine) | Hydrogen bonding (Carboxylic acid), Hydrophobic/Halogen bonding (Bromo-fluorophenyl ring) | N/A |
| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives | COX-1, COX-2 | Not specified | Hydrophobic interactions | csfarmacie.cz |
Table 2: Parameters from Molecular Dynamics Simulations of Related Ligand-Protein Complexes
| Simulation Parameter | Typical Observation for Stable Ligand Binding | Relevance to this compound Analogues | Reference |
| Root Mean Square Deviation (RMSD) | Low and stable RMSD values for the ligand and protein backbone over the simulation time. | Indicates a stable binding mode of the analogue within the target's active site. | researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Lower fluctuations for residues in the binding pocket upon ligand binding. | Suggests that the analogue stabilizes the active site conformation. | researchgate.net |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the ligand and key residues. | Confirms the importance of specific polar interactions for the binding of the propanoic acid moiety. | nih.gov |
Biological Activities and Mechanistic Investigations of 3 2 Bromo 5 Fluorophenyl Propanoic Acid Analogues
Applications in Pharmaceutical Lead Discovery and Drug Development
The modification of the 3-phenylpropanoic acid structure has yielded numerous derivatives with promising anti-inflammatory, anticancer, and antimicrobial properties. These findings underscore the scaffold's utility as a foundation for developing new therapeutic agents.
Anti-inflammatory Potential of Analogues
Several analogues of 3-(2-bromo-5-fluorophenyl)propanoic acid have demonstrated notable anti-inflammatory effects through various mechanisms of action.
One closely related analogue, (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide , which is an amide derivative, has been investigated for its anti-inflammatory properties. Studies have shown that a series of N-arylcinnamanilides can significantly reduce the activation of the pro-inflammatory transcription factor NF-κB induced by lipopolysaccharide.
Another class of analogues, pyrrole-containing propanoic acid derivatives, has also been evaluated. For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) has shown potent anti-inflammatory activity in animal models. mdpi.comresearchgate.net In a carrageenan-induced paw edema model in rats, repeated administration of this compound significantly inhibited edema. mdpi.comresearchgate.net Furthermore, in a model of systemic inflammation, it significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1. mdpi.comresearchgate.net
Additionally, heterocyclic derivatives incorporating a 3-fluorophenyl moiety have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. bohrium.comnih.gov One of the most active compounds, featuring a p-Cl benzene (B151609) sulfonamide group, exhibited a half-maximal inhibitory concentration (IC50) of 0.68 µM against p38α. bohrium.comnih.gov These compounds also effectively inhibited the production of inflammatory mediators like nitric oxide and prostaglandin E2 (PGE2). bohrium.comnih.gov
Table 1: Anti-inflammatory Activity of Selected Analogues
| Compound/Analogue Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| N-Arylcinnamanilides | Inhibition of NF-κB activation | Significantly attenuated lipopolysaccharide-induced NF-κB activation. | N/A |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Modulation of cytokines | Decreased serum TNF-α and increased TGF-β1 levels. | mdpi.comresearchgate.net |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | p38α MAPK inhibition | Potent inhibition of p38α with IC50 values in the sub-micromolar range (e.g., 0.68 µM). | bohrium.comnih.gov |
Anticancer Activity Profiling of Derivatives
Derivatives of the phenylpropanoic acid structure have been extensively profiled for their anticancer activities, showing promise against a range of human cancer cell lines.
One study focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which were evaluated against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI). mdpi.com Several of these compounds demonstrated significant growth inhibition. mdpi.com For example, one analog showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75. mdpi.com Another derivative, with a 2,6-dimethyl substitution, was identified as a lead compound, showing notable activity against cell lines such as SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (Non-Small Cell Lung), and OVCAR-5 (Ovarian). mdpi.com
Another series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been identified as a promising scaffold for developing novel anticancer agents. mdpi.comnih.gov These compounds showed structure-dependent antiproliferative activity against lung adenocarcinoma (A549) and small-cell lung cancer (H69) cell lines. mdpi.comnih.gov Notably, derivatives containing an oxime moiety exhibited potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.comnih.gov
Furthermore, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that certain compounds could reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro. mdpi.comresearchgate.netsemanticscholar.org The most promising compound from this series also exhibited potent antioxidant properties. mdpi.comresearchgate.net
Table 2: Anticancer Activity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS Cancer) | Exhibited a Percent Growth Inhibition (PGI) of 41.25%. | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung), H69 (Lung) | Oxime derivatives showed potent cytotoxicity with low micromolar IC50 values. | mdpi.comnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative | A549 (Lung) | Reduced cell viability by 50% and suppressed cell migration. | mdpi.comresearchgate.netsemanticscholar.org |
Antimicrobial Efficacy and Spectrum of Related Compounds
The versatility of the propanoic acid scaffold extends to antimicrobial applications, with various analogues demonstrating activity against bacteria and fungi.
A study on 3-Aryl-3-(furan-2-yl)propanoic acid derivatives reported good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. nih.govmdpi.comnih.gov These compounds also showed suppressive effects against the bacteria Escherichia coli and Staphylococcus aureus. nih.govmdpi.comnih.gov
In another investigation, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed potent, structure-dependent antimicrobial activity against multidrug-resistant pathogens. nih.gov Hydrazone derivatives containing heterocyclic substituents were particularly effective, with broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC values of 1–8 µg/mL), vancomycin-resistant Enterococcus faecalis (VRE) (MIC values of 0.5–2 µg/mL), Gram-negative bacteria (MIC of 8–64 µg/mL), and drug-resistant Candida species, including Candida auris. nih.gov
Table 3: Antimicrobial Activity of Selected Analogues
| Compound/Analogue Class | Microorganism(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, E. coli, S. aureus | Active at 64 µg/mL against C. albicans. | nih.govmdpi.comnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | MRSA | 1–8 µg/mL | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Vancomycin-resistant E. faecalis | 0.5–2 µg/mL | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Gram-negative pathogens | 8–64 µg/mL | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Drug-resistant Candida spp. | 8–64 µg/mL | nih.gov |
Elucidation of Biological Mechanisms of Action
To understand the basis for their observed biological activities, researchers have investigated the molecular mechanisms of these propanoic acid analogues, including their interactions with key enzymes and cellular receptors.
Enzyme Inhibition Studies
The therapeutic effects of many 3-(phenyl)propanoic acid analogues are attributed to their ability to inhibit specific enzymes involved in disease pathology.
As mentioned previously, a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of p38α MAPK, a kinase central to the inflammatory response. bohrium.comnih.gov The most active compounds in this series displayed sub-micromolar IC50 values, indicating strong inhibitory potential. bohrium.comnih.gov These compounds were also found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to their anti-inflammatory profile. nih.gov
In the context of cancer, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were analyzed for their potential to act as dual inhibitors. mdpi.comnih.gov In silico molecular docking studies suggested that the most potent of these compounds exhibits binding affinity for both epidermal growth factor receptor (EGFR) and Sirtuin 2 (SIRT2), two important targets in oncology. mdpi.comnih.gov
Table 4: Enzyme Inhibition by Selected Analogues
| Compound/Analogue Class | Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | p38α MAPK | 0.68 µM for the most potent compound. | bohrium.comnih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | EGFR and SIRT2 | Demonstrated binding affinity in silico. | mdpi.comnih.gov |
Receptor Binding Affinity and Selectivity
Beyond enzyme inhibition, certain analogues of 3-(phenyl)propanoic acid have been designed to target specific cellular receptors with high affinity and selectivity.
A series of 3-(2-Aminocarbonylphenyl)propanoic acid analogues were synthesized and evaluated as antagonists for the prostaglandin E2 receptor 3 (EP3) subtype. nih.govnih.gov Several of these compounds demonstrated potent and selective EP3 antagonist activity and were effective at inhibiting PGE2-induced uterine contractions in pregnant rats, an effect mediated by the EP3 receptor. nih.govnih.gov The structure-activity relationship studies highlighted the importance of the carboxyamide side chain for potent receptor antagonism. nih.gov
Table 5: Receptor Binding of Selected Analogues
| Compound/Analogue Class | Receptor Target | Activity | Reference |
|---|---|---|---|
| 3-(2-Aminocarbonylphenyl)propanoic acid analogues | Prostaglandin EP3 Receptor | Potent and selective antagonists. | nih.govnih.gov |
Modulation of Cellular Pathways and Signaling Cascades
While direct studies on the modulation of cellular pathways by this compound are not extensively documented in publicly available research, the broader class of arylpropanoic acid derivatives and structurally related compounds, such as chalcones, have been shown to influence a variety of signaling cascades. Arylpropanoic acids are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin biosynthesis pathway. acs.org The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Recent research has also explored the anticancer properties of arylpropanoic acid derivatives, suggesting that their mechanism of action extends beyond COX inhibition. researchgate.net Some derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. While the precise mechanisms are still under investigation, it is believed that these compounds can interfere with signaling pathways crucial for cancer cell proliferation and survival.
A structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), a chalcone (B49325) derivative, has been synthesized and evaluated for its biological activities. In silico molecular docking studies of CY3 suggested a good binding affinity with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 and -7.05 kcal/mol, respectively. These enzymes are involved in essential metabolic pathways, and their inhibition could underlie the observed antimicrobial and antifungal activities of the compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of arylpropanoic acid derivatives is highly dependent on their chemical structure. The nature, position, and number of substituents on the aromatic ring, as well as the stereochemistry of the propanoic acid side chain, all play a crucial role in determining the potency and selectivity of these compounds.
Influence of Halogenation Pattern on Bioactivity
The presence of halogen atoms on the phenyl ring of arylpropanoic acids can significantly influence their biological activity. Halogens can alter the electronic and lipophilic properties of the molecule, which in turn can affect its absorption, distribution, metabolism, excretion, and target binding affinity.
The antimicrobial and antifungal activities of the related chalcone, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), have been reported. The compound exhibited moderate antibacterial activity against several bacterial strains and moderate antifungal activity against different Candida species. The minimum inhibitory concentration (MIC) values are presented in the table below.
| Organism | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | >100 |
| Klebsiella pneumoniae | >100 |
| Escherichia coli | >100 |
| Staphylococcus aureus | >100 |
| Acinetobacter baumannii | >100 |
| Candida parapsilosis | >50 |
| Candida tropicalis | >50 |
| Candida albicans | >50 |
Stereochemical Considerations in Biological Potency
For many arylpropanoic acids, particularly the 2-arylpropanoic acid derivatives (profens), stereochemistry is a critical determinant of biological activity. It is well-established that for most profens, the (S)-enantiomer is the active inhibitor of COX enzymes, while the (R)-enantiomer is significantly less active. acs.org Although this compound does not have a chiral center in its propanoic acid chain unless substituted, any modification that introduces a chiral center would necessitate a thorough investigation of the stereochemical requirements for its biological activity. The differential activity of enantiomers is typically due to the specific three-dimensional arrangement of functional groups, which allows for a better fit into the active site of the target enzyme or receptor.
Design and Synthesis of Advanced Bioactive Molecules Based on the this compound Scaffold
The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. The presence of the bromo and fluoro substituents offers opportunities for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
One approach to designing advanced bioactive molecules is to synthesize a library of analogues with variations in the propanoic acid side chain and the aromatic ring. For example, the carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate the compound's polarity and metabolic stability.
Furthermore, the bromine and fluorine atoms on the phenyl ring can serve as handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents. This approach can be used to explore the structure-activity relationships in a systematic manner and to optimize the compound's interaction with its biological target.
The synthesis of the related chalcone, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), demonstrates the utility of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde (B45324), as a precursor for generating a diverse range of compounds. This suggests that the this compound scaffold can be readily accessed and modified to create novel chemical entities with potential therapeutic applications.
Future Perspectives and Emerging Research Avenues
Innovations in Green Chemistry for Sustainable Synthesis
The synthesis of halogenated aromatic compounds like 3-(2-Bromo-5-fluorophenyl)propanoic acid is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional halogenation methods often involve harsh reagents and produce significant waste. taylorfrancis.com Modern approaches focus on developing more eco-friendly strategies.
Key Innovations Include:
Eco-Compatible Halogenation: Research has focused on utilizing safer and more efficient halogenating agents. For instance, trichloroisocyanuric acid (TCCA) has been identified as a "green" chlorinating agent for aromatic compounds. researchgate.net
Oxidative Halogenation: The use of clean oxidants like hydrogen peroxide for oxidative halogenation is a promising green alternative. rsc.org This method is attractive because the primary byproduct is water. rsc.org Vanadium and molybdenum complexes have been used as catalysts in these reactions. rsc.org
Biocatalysis and Fermentation: For the propanoic acid moiety, biotechnological production methods offer a sustainable alternative to petrochemical routes. quora.com Microbial fermentation, particularly using bacteria from the Propionibacterium genus, can produce propanoic acid from renewable resources like glucose or glycerol. creative-proteomics.comnih.gov Researchers are exploring metabolic engineering to enhance the efficiency of these biotransformation pathways. tandfonline.com
These green chemistry approaches are pivotal in making the synthesis of complex molecules like this compound more sustainable and economically viable.
Integration of High-Throughput Screening and Combinatorial Chemistry
The discovery of new applications for this compound and its derivatives is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of vast numbers of compounds.
High-Throughput Screening (HTS): HTS enables the automated testing of thousands of compounds per day to identify "hits" with desired biological activity. nih.gov This technique is crucial for screening large compound libraries to find molecules that modulate specific biological targets. For instance, HTS has been used to identify slow-binding inhibitors from combinatorial libraries. a2bchem.com
Combinatorial Chemistry: This approach allows for the creation of large "libraries" of structurally related compounds. nih.gov Instead of synthesizing one molecule at a time, combinatorial chemistry produces a multitude of compounds in a single process. nih.gov These libraries can then be efficiently screened for biological activity. For example, a scaffold-ranking library was used to screen over 6 million compounds across 37 different libraries for antibacterial activity against ESKAPE pathogens. nih.gov This approach significantly enhances the rate of drug discovery. nih.gov
The combination of these methods facilitates the exploration of the vast chemical space around the this compound scaffold, increasing the probability of discovering novel bioactive molecules.
Application of Artificial Intelligence and Chemoinformatics in Compound Optimization
Chemoinformatics: This field uses computational methods to analyze chemical and biological data. It plays a vital role in:
Virtual Screening: Predicting the biological activity of compounds before they are synthesized, saving time and resources. taylorfrancis.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of compounds that are likely to fail in later stages of drug development. nih.govtaylorfrancis.com
Library Design: Assisting in the design of combinatorial libraries with desired structural diversity and drug-like properties. nih.gov
Identify structure-activity relationships (SAR) to guide the modification of a lead compound to improve its potency and selectivity.
Generate novel molecular structures with desired properties. preprints.org
Accelerate the hit-to-lead optimization process by identifying the most promising chemical structures while ensuring synthetic feasibility. ardigen.com
Exploration of Novel Therapeutic Areas and Target Identification
The structural features of this compound, specifically the presence of halogen atoms on the phenyl ring, suggest potential for a range of therapeutic applications. Halogenation is a known strategy to enhance the biological activity of compounds. nih.gov
Anticancer Potential: Derivatives of phenylpropanoic acid have been investigated for their anticancer properties. mdpi.com Studies have shown that halogenated compounds, including those with bromo and fluoro substituents, can exhibit significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, some halogenated chalcones and flavonols have shown superior anticancer activity compared to the natural flavonol quercetin. nih.gov The presence of a phenolic group in some propanoic acid derivatives has been linked to antioxidant properties, which can be beneficial in cancer therapy. mdpi.com
Antimicrobial Activity: There is growing interest in halogenated compounds as potential antimicrobial agents to combat multidrug-resistant pathogens. nih.gov Bromo-pyrimidine analogs and other brominated compounds have demonstrated broad-spectrum antimicrobial activity. nih.gov Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have also been synthesized and studied for their antimicrobial effects. mdpi.com The incorporation of bromine and fluorine into a molecule can influence its antimicrobial properties. nih.gov
The exploration of these and other therapeutic areas for derivatives of this compound is an active area of research, with the potential to identify novel drug candidates for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(2-bromo-5-fluorophenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 4-bromo-2-fluoroaniline as a precursor. Perform a nucleophilic substitution to introduce the propanoic acid backbone via coupling with malonic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Optimize halogen retention by using inert atmospheres (N₂/Ar) to prevent debromination. Zinc powder in anhydrous THF can stabilize intermediates .
- Yield Factors : Higher purity (>95%) is achieved with column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structure of this compound validated experimentally?
- Analytical Techniques :
- NMR : H NMR (400 MHz, CDCl₃) shows distinct peaks: δ 7.45 (d, J = 8.2 Hz, 1H, aromatic Br), δ 7.12 (m, 1H, aromatic F), δ 3.25 (t, 2H, CH₂), δ 2.65 (t, 2H, CH₂COOH) .
- X-ray Crystallography : Confirms planar phenyl ring and spatial orientation of Br/F substituents (if crystalline) .
- HPLC-MS : Purity assessment (C18 column, 0.1% TFA in H₂O/MeCN gradient) with [M-H]⁻ ion at m/z 259.98 .
Q. What are the primary reactivity trends of this compound in substitution and oxidation reactions?
- Substitution :
- Br Replacement : Pd-catalyzed Suzuki coupling with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) at 80°C in dioxane .
- F Retention : Fluorine’s electronegativity minimizes displacement under mild conditions .
- Oxidation :
- Carboxylic Acid Stability : Resists decarboxylation below 150°C. Controlled oxidation of the propanoic chain with KMnO₄ yields α-keto derivatives .
II. Advanced Research Questions
Q. How do electronic effects of bromine and fluorine influence the compound’s acidity and binding affinity in biological systems?
- Acidity :
- pKa : Estimated at ~4.6 (cf. 3-(4-chlorophenyl)propanoic acid: pKa 4.61) due to electron-withdrawing Br/F enhancing COOH dissociation .
- Biological Binding : Fluorine’s electronegativity improves hydrogen-bonding with enzymes (e.g., cyclooxygenase), while bromine enhances lipophilicity (logP ~2.8) for membrane penetration .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Contradictions :
- Antimicrobial vs. Cytotoxicity : Some studies report MIC = 12.5 µg/mL against S. aureus, while others note cytotoxicity at >25 µg/mL in mammalian cells .
- Resolution : Use isogenic bacterial/human cell lines to isolate target-specific effects. Validate via proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions .
Q. What advanced strategies optimize enantioselective synthesis for chiral derivatives?
- Chiral Catalysts :
- Use (R)-BINAP ligands in asymmetric hydrogenation of α,β-unsaturated precursors to achieve >90% ee .
- Kinetic Resolution : Lipase-mediated ester hydrolysis (e.g., CAL-B) to separate enantiomers .
IV. Methodological Recommendations
- Synthetic Reproducibility : Always pre-dry solvents (THF, DMF) over molecular sieves to avoid side reactions .
- Analytical Validation : Use triple-quadrupole LC-MS for trace impurity detection (LOQ = 0.01%) .
- Biological Assays : Include positive controls (e.g., indomethacin for COX-2) and counter-screens for false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
